molecular formula C20H18N4O4S B2376714 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile CAS No. 391228-74-3

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile

Cat. No.: B2376714
CAS No.: 391228-74-3
M. Wt: 410.45
InChI Key: FJXCDPDHXRLIQM-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile is an intriguing compound known for its complex structure. It features a benzo[d]imidazole moiety and a morpholinosulfonyl phenyl group linked via an oxopropanenitrile backbone. This intricate chemical architecture hints at its significant potential in various applications, from chemical synthesis to pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Step: : The benzo[d]imidazole derivative is synthesized via the condensation of ortho-phenylenediamine with formic acid.

  • Intermediate Formation: : The 4-(morpholinosulfonyl)benzaldehyde is prepared by sulfonation of 4-formylphenyl morpholine.

  • Coupling Reaction: : The final coupling of the benzo[d]imidazole derivative with 4-(morpholinosulfonyl)benzaldehyde in the presence of a base like potassium carbonate, and a solvent such as dimethylformamide (DMF), leads to the desired product.

Industrial Production Methods

In an industrial setting, this compound can be synthesized via multi-step organic synthesis involving the preparation of intermediates, followed by a coupling reaction. Optimization of parameters like temperature, solvent choice, and catalyst efficiency are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Reacts with oxidizing agents leading to the formation of oxo derivatives.

  • Reduction: : Treating with reducing agents can yield the corresponding amines or alcohols.

  • Substitution: : Undergoes nucleophilic substitution at specific sites, introducing various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Sodium alkoxides, amines, thiols.

Major Products Formed

  • Oxidized Products: : Oxo derivatives.

  • Reduced Products: : Amines, alcohols.

  • Substituted Products: : Varied substituted benzo[d]imidazole derivatives.

Scientific Research Applications

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile serves multiple roles across various scientific fields:

  • Chemistry: : As a versatile building block in organic synthesis, facilitating the formation of complex organic molecules.

  • Biology: : Used in biochemical assays to study enzyme inhibition, protein interaction.

  • Medicine: : Potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

  • Industry: : Utilized in the production of dyes, polymers, and advanced materials owing to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzo[d]imidazol-2-ylidene)propanenitrile

  • 4-(Morpholinosulfonyl)phenyl derivatives

  • 3-oxopropanenitrile analogs

Uniqueness

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Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c21-13-16(20-22-17-3-1-2-4-18(17)23-20)19(25)14-5-7-15(8-6-14)29(26,27)24-9-11-28-12-10-24/h1-8,25H,9-12H2,(H,22,23)/b19-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKZQILONVIFBX-MNDPQUGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=C(C#N)C3=NC4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)/C(=C(\C#N)/C3=NC4=CC=CC=C4N3)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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